molecular formula C58H109NO31 B6318791 NHS-dPEG™(25)-COOH CAS No. 2563872-17-1

NHS-dPEG™(25)-COOH

Cat. No. B6318791
CAS RN: 2563872-17-1
M. Wt: 1316.5 g/mol
InChI Key: XZSKTNJHWDTIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Amine-Reactive Crosslinker

Acid-PEG25-NHS ester is an amine-reactive crosslinker . It is designed to facilitate intermolecular crosslinking with free amines at each end of the crosslinker through a single molecular weight, discrete polyethylene glycol (dPEG) backbone . The correct use of this product eliminates intramolecular crosslinking .

Enhancing Water Solubility

The dPEG backbone of Acid-PEG25-NHS ester is amphiphilic . Consequently, it imparts water solubility to molecules to which it is conjugated . This property can be particularly useful in drug delivery systems where improving the solubility of therapeutic agents can enhance their bioavailability.

PEGylation Agent

Acid-PEG25-NHS ester can be used for PEGylation , a process that involves the covalent attachment of polyethylene glycol (PEG) to molecules and macrostructures, including proteins and nanoparticles. PEGylation can improve the stability and solubility of these entities and reduce their immunogenicity.

Synthesis of PROTACs

Acid-PEG25-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Labeling Primary Amines

The NHS ester of Acid-PEG25-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can be useful in a variety of research applications, including the study of protein function and the development of diagnostic assays.

Mechanism of Action

Target of Action

The primary target of Acid-PEG25-NHS ester is the primary amine groups found in various biological molecules such as proteins and amine-modified oligonucleotides . These primary amine groups serve as the reactive sites for the NHS ester, facilitating the formation of stable amide bonds .

Mode of Action

Acid-PEG25-NHS ester is an amine-reactive crosslinker . It facilitates intermolecular crosslinking with free amines at each end of the crosslinker through a single molecular weight, discrete polyethylene glycol (dPEG) backbone . The correct use of this product eliminates intramolecular crosslinking .

Biochemical Pathways

Acid-PEG25-NHS ester is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Pharmacokinetics

The hydrophilic PEG spacer in Acid-PEG25-NHS ester increases solubility in aqueous media . This property can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially enhancing its bioavailability.

Result of Action

The result of Acid-PEG25-NHS ester’s action is the formation of stable amide bonds with primary amine groups . This enables the creation of PROTAC molecules that can selectively degrade target proteins .

Action Environment

The action of Acid-PEG25-NHS ester can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the reaction of the terminal carboxylic acid with primary amine groups . Additionally, the compound should be stored at -20°C to maintain its stability .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H109NO31/c60-55-1-2-56(61)59(55)90-58(64)4-6-66-8-10-68-12-14-70-16-18-72-20-22-74-24-26-76-28-30-78-32-34-80-36-38-82-40-42-84-44-46-86-48-50-88-52-54-89-53-51-87-49-47-85-45-43-83-41-39-81-37-35-79-33-31-77-29-27-75-25-23-73-21-19-71-17-15-69-13-11-67-9-7-65-5-3-57(62)63/h1-54H2,(H,62,63)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSKTNJHWDTIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H109NO31
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid-PEG25-NHS ester

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